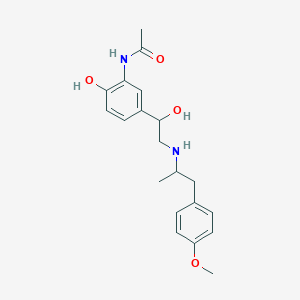![molecular formula C₂₂H₃₀N₄O B1144460 (8β)-N-[3-(Methylamino)propyl]-6-(2-propenyl)-ergoline-8-carboxamide CAS No. 478815-26-8](/img/new.no-structure.jpg)
(8β)-N-[3-(Methylamino)propyl]-6-(2-propenyl)-ergoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8β)-N-[3-(Methylamino)propyl]-6-(2-propenyl)-ergoline-8-carboxamide is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8β)-N-[3-(Methylamino)propyl]-6-(2-propenyl)-ergoline-8-carboxamide typically involves multiple steps, starting from simpler ergoline derivatives. The process often includes:
Alkylation: Introduction of the 2-propenyl group.
Amidation: Formation of the carboxamide group.
N-Methylation: Addition of the methylamino group.
Each step requires specific reagents and conditions, such as:
Alkylation: Using alkyl halides in the presence of a base.
Amidation: Employing carboxylic acids or their derivatives with amines.
N-Methylation: Utilizing methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(8β)-N-[3-(Methylamino)propyl]-6-(2-propenyl)-ergoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized states.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed depend on the specific reaction and conditions. For example, oxidation may yield more oxidized ergoline derivatives, while reduction could produce simpler, reduced forms.
Scientific Research Applications
(8β)-N-[3-(Methylamino)propyl]-6-(2-propenyl)-ergoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism involves binding to these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Lysergic acid diethylamide (LSD): Another ergoline derivative with psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Employed in the management of Parkinson’s disease.
Uniqueness
(8β)-N-[3-(Methylamino)propyl]-6-(2-propenyl)-ergoline-8-carboxamide is unique due to its specific structural features and potential applications. Its distinct combination of functional groups and ergoline backbone sets it apart from other compounds in the same family.
Properties
CAS No. |
478815-26-8 |
|---|---|
Molecular Formula |
C₂₂H₃₀N₄O |
Molecular Weight |
366.5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









